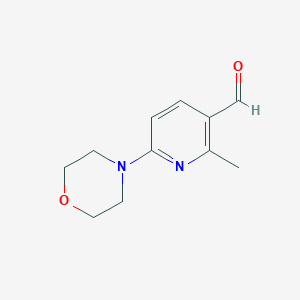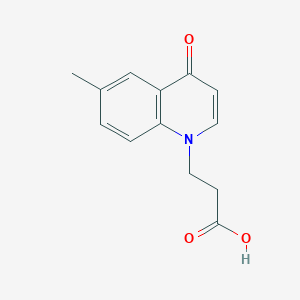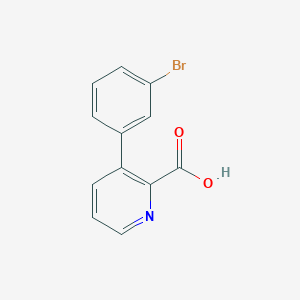
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound with the molecular formula C11H19ClN2O. It is characterized by the presence of a chloro group, a pyrrolidine ring, and a cyclopropylmethylamino group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-chloroacetyl chloride with 2-(((cyclopropylmethyl)amino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:
- 2-Chloro-1-(2-(methylamino)methyl)pyrrolidin-1-yl)ethanone
- 2-Chloro-1-(2-(ethylamino)methyl)pyrrolidin-1-yl)ethanone
- 2-Chloro-1-(2-(propylamino)methyl)pyrrolidin-1-yl)ethanone
These compounds share similar structural features but differ in the substituents attached to the pyrrolidine ring. The uniqueness of this compound lies in its specific cyclopropylmethylamino group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H19ClN2O |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
2-chloro-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8H2 |
Clé InChI |
JMVODTNAEFYMPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)CCl)CNCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)










